molecular formula C20H17ClN2O4 B3470111 N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide

Cat. No.: B3470111
M. Wt: 384.8 g/mol
InChI Key: SUCMVGPLIVIWAS-UHFFFAOYSA-N
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Description

N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a furamide group, a methoxyphenyl group, and a chloromethylbenzoyl group, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate Amide: The initial step involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-2-methoxyphenol to form the amide linkage.

    Coupling with Furan: The intermediate amide is then coupled with 2-furoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

    Reduction: The amide group can be reduced to an amine, which might be useful in further synthetic modifications.

    Substitution: The chlorine atom in the chloromethylbenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure may interact with specific biological targets, making it useful in the study of disease mechanisms and the development of therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
  • N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiopheneamide

Uniqueness

Compared to similar compounds, N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide is unique due to the presence of the furamide group, which can influence its chemical reactivity and biological activity. The methoxy group also adds to its uniqueness by affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-12-5-6-13(10-15(12)21)19(24)22-14-7-8-16(18(11-14)26-2)23-20(25)17-4-3-9-27-17/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCMVGPLIVIWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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